2-Methylnaphthalene-8-14C

Übersicht

Beschreibung

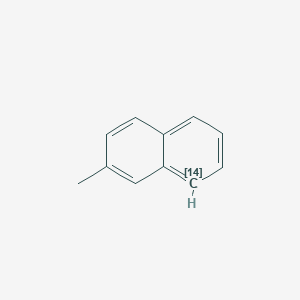

2-Methylnaphthalene-8-14C is a useful research compound. Its molecular formula is C11H10 and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Secondary Organic Aerosol Formation

2-Methylnaphthalene (2-MN) is recognized for its contribution to the formation of secondary organic aerosols (SOA), which are crucial in understanding atmospheric chemistry and pollution. A study utilizing the Community Multiscale Air Quality (CMAQ) model indicated that 2-MN, along with naphthalene and other derivatives, plays a significant role in SOA formation in urban environments. The research highlighted that despite 2-MN accounting for a small fraction of emitted aromatics (approximately 5.1%), it contributed significantly (10.4%) to aromatic-derived secondary organic carbon (SOC) in heavily polluted areas like the Yangtze River Delta .

Table 1: Contribution of Aromatic Compounds to SOA Formation

| Compound | Emission Fraction (%) | Contribution to SOC (%) |

|---|---|---|

| Naphthalene | 5.1 | 10.4 |

| 1-Methylnaphthalene | Not specified | Not specified |

| 2-Methylnaphthalene | Not specified | Not specified |

Metabolism and Toxicity Studies

Research involving 2-methylnaphthalene-8-14C has been pivotal in understanding its metabolic pathways and toxicological effects. In experiments with Cunninghamella elegans, significant metabolic products were identified, including hydroxymethylnaphthalenes and naphthoic acids. Over a 72-hour period, about 9.8% of the compound was oxidized to various metabolites, demonstrating its metabolic transformation capabilities .

Table 2: Metabolic Products from 2-Methylnaphthalene

| Metabolite | Percentage Yield (%) |

|---|---|

| 1-Hydroxymethylnaphthalene | Not specified |

| 2-Hydroxymethylnaphthalene | Not specified |

| 1-Naphthoic acid | Not specified |

| 2-Naphthoic acid | Not specified |

Additionally, the U.S. Environmental Protection Agency (EPA) has conducted extensive reviews on the toxicity of 2-methylnaphthalene, identifying critical no-observed-adverse-effect levels (NOAEL) and lowest-observed-adverse-effect levels (LOAEL) based on various animal studies . These findings are essential for assessing human health risks associated with exposure to this compound.

Biodegradation Studies

The compound's behavior during biodegradation processes has also been studied extensively. Research indicates that mass transfer limitations can affect the rate of anaerobic biodegradation of polycyclic aromatic hydrocarbons like 2-methylnaphthalene. Understanding these limitations is crucial for developing effective bioremediation strategies for contaminated sites .

Industrial Applications

While primarily used in research settings, derivatives of 2-methylnaphthalene have potential applications in industrial processes such as:

- Solvent production : Used as a solvent in various chemical reactions.

- Intermediate for synthesis : Serves as an intermediate in the production of dyes and other organic compounds.

Eigenschaften

CAS-Nummer |

105184-36-9 |

|---|---|

Molekularformel |

C11H10 |

Molekulargewicht |

144.19 g/mol |

IUPAC-Name |

2-methylnaphthalene |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i5+2 |

InChI-Schlüssel |

QIMMUPPBPVKWKM-RHRFEJLCSA-N |

SMILES |

CC1=CC2=CC=CC=C2C=C1 |

Isomerische SMILES |

CC1=CC2=[14CH]C=CC=C2C=C1 |

Kanonische SMILES |

CC1=CC2=CC=CC=C2C=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.